Aculeoside A
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Overview
Description
Aculeoside A is a natural product found in Ruscus aculeatus with data available.
Scientific Research Applications
Novel Saponin Discovery
Aculeoside A, a novel saponin, was isolated from Ilex Aculeolata Nakai. Its unique structure was identified using spectroscopic and chemical methods, highlighting its significance in the realm of natural product research (Ouyang, Zhang, & Li, 2002).
Therapeutic Potential
Asiaticoside, a compound similar to this compound, has demonstrated protective effects on vascular endothelial injury, which is significant for treating conditions like antiphospholipid syndrome. Its ability to activate autophagy and suppress specific signaling pathways underlines its therapeutic potential (Wei et al., 2020).
Skin Regeneration Applications
In the field of tissue regeneration, asiaticoside-laden silk nanofiber hydrogels were shown to promote scarless skin regeneration by modulating inflammatory reactions and vascularization. This application is crucial for developing new treatments in regenerative medicine (Liu et al., 2021).
Acupuncture and Pain Management
Research on aculeoside-related compounds has also extended into acupuncture, particularly regarding pain management. Studies have found that adenosine, released during acupuncture, plays a vital role in its anti-nociceptive effects, which could lead to novel pain therapies (Goldman et al., 2010).
Properties
Molecular Formula |
C50H72O21 |
---|---|
Molecular Weight |
1009.1 g/mol |
IUPAC Name |
[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[(2S,3R,4S,5S)-2-[(1S,2S,3'S,4S,4'S,6S,7S,8R,9S,12S,13R,14R,16R)-4'-[(2R,3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl]oxy-3',16-dihydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C50H72O21/c1-19-17-62-50(44(60)39(19)69-45-38(59)37(58)35(56)21(3)63-45)20(2)34-32(71-50)16-30-28-11-10-26-14-27(54)15-33(49(26,9)29(28)12-13-48(30,34)8)68-46-41(36(57)31(55)18-61-46)70-47-43(67-25(7)53)42(66-24(6)52)40(22(4)64-47)65-23(5)51/h10,20-22,27-34,36-47,54-55,57-60H,1,11-18H2,2-9H3/t20-,21+,22-,27+,28+,29-,30-,31-,32-,33+,34-,36-,37-,38+,39-,40-,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI Key |
KAVBYCJSGNMGIX-KITUUMNUSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)OC(=O)C)OC(=O)C)OC(=O)C)C)C)O[C@]18[C@H]([C@H](C(=C)CO8)O[C@H]9[C@@H]([C@H](C(=O)[C@H](O9)C)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)OC(=O)C)OC(=O)C)OC(=O)C)C)C)OC18C(C(C(=C)CO8)OC9C(C(C(=O)C(O9)C)O)O)O |
Synonyms |
aculeoside A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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